4-Bromo-2-fluoro-5-(fluorosulfonyl)benzoic acid
Description
4-Bromo-2-fluoro-5-(fluorosulfonyl)benzoic acid is a halogenated benzoic acid derivative characterized by a bromo group at position 4, a fluoro group at position 2, and a fluorosulfonyl (-SO₂F) substituent at position 5. This compound is of interest in medicinal chemistry and materials science due to its unique electronic properties conferred by the electron-withdrawing fluorosulfonyl group and halogen substituents.
Properties
Molecular Formula |
C7H3BrF2O4S |
|---|---|
Molecular Weight |
301.06 g/mol |
IUPAC Name |
4-bromo-2-fluoro-5-fluorosulfonylbenzoic acid |
InChI |
InChI=1S/C7H3BrF2O4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,(H,11,12) |
InChI Key |
XPUTVMRCFQLDOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)F)Br)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-(fluorosulfonyl)benzoic acid typically involves multiple steps. One common method includes the bromination and fluorination of benzoic acid derivatives, followed by the introduction of the fluorosulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-(fluorosulfonyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form biaryl intermediates through palladium-mediated coupling with aryl boronic acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium Catalysts: For coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce various substituted benzoic acid derivatives.
Scientific Research Applications
4-Bromo-2-fluoro-5-(fluorosulfonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Functions as an affinity label for enzymes, helping to study enzyme mechanisms and interactions.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-(fluorosulfonyl)benzoic acid involves its interaction with specific molecular targets. For instance, it can inactivate enzymes by binding to their active sites, leading to a loss of enzymatic activity. The fluorosulfonyl group plays a crucial role in this interaction, as it can form strong covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The fluorosulfonyl group significantly influences solubility, acidity, and thermal stability. Comparisons with key analogs are summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Acidity: The fluorosulfonyl group (-SO₂F) is more electron-withdrawing than nitro (-NO₂) or methyl (-CH₃), leading to stronger acidity in the parent compound compared to its analogs .
- Thermal Stability : Nitro-substituted derivatives (e.g., 4-bromo-2-fluoro-5-nitrobenzoic acid) exhibit higher decomposition risks, whereas fluorosulfonyl groups may enhance stability in high-temperature applications .
- Solubility : Methyl-substituted analogs show increased lipophilicity, making them more suitable for membrane-permeable drug candidates, while fluorosulfonyl derivatives may prefer polar solvents .
Thermal and Coordination Chemistry
Studies on lanthanide complexes with benzoic acid derivatives suggest that electron-withdrawing groups like -SO₂F enhance metal-binding affinity compared to -CH₃ or -NO₂. This property could make the target compound valuable in luminescent materials or catalysis .
Biological Activity
4-Bromo-2-fluoro-5-(fluorosulfonyl)benzoic acid is a halogenated benzoic acid derivative notable for its unique chemical properties, which include the presence of bromine, fluorine, and a fluorosulfonyl group. These features contribute to its potential biological activities, making it a compound of interest in various fields such as medicinal chemistry, biochemistry, and drug development. This article reviews its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 4-Bromo-2-fluoro-5-(fluorosulfonyl)benzoic acid is C7H4BrF2O4S. Its structure is characterized by:
- Bromine (Br) and Fluorine (F) atoms that enhance electrophilicity.
- A Fluorosulfonyl (–SO2F) group that significantly influences its reactivity and interaction with biological targets.
The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic residues in proteins, particularly through the fluorosulfonyl group. This interaction can lead to:
- Enzyme Inhibition : By binding to active sites of enzymes, it can effectively inhibit their function. For instance, studies have indicated that compounds with similar structures can act as covalent antagonists for specific receptors like CCR2, impacting inflammatory responses .
- Affinity Labeling : The compound serves as an affinity label for enzymes, allowing researchers to study enzyme mechanisms and interactions in detail.
Enzyme Interaction Studies
In a study focusing on covalent ligands for GPCRs (G protein-coupled receptors), similar compounds demonstrated significant binding affinities and inhibitory effects on receptor activity. The fluorosulfonyl moiety was crucial in enhancing these interactions .
Drug Development Potential
Due to its unique reactivity profile, 4-Bromo-2-fluoro-5-(fluorosulfonyl)benzoic acid has potential applications in drug discovery. Its ability to modify enzyme activity positions it as a candidate for developing therapeutics targeting specific diseases involving enzyme dysregulation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-Bromo-2-fluoro-5-(fluorosulfonyl)benzoic acid, it is useful to compare it with structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Bromo-2-fluorobenzoic acid | Lacks fluorosulfonyl group | Moderate enzyme inhibition |
| 4-(Fluorosulfonyl)benzoic acid | Contains fluorosulfonyl but no bromine | Effective against some bacteria |
| 2-Bromo-5-fluorobenzoic acid | Different positioning of halogens | Limited enzyme interaction |
The combination of bromine, fluorine, and the fluorosulfonyl group in 4-Bromo-2-fluoro-5-(fluorosulfonyl)benzoic acid provides distinct reactivity not found in its analogs .
Case Studies
- Covalent Ligands for CCR2 : A study developed covalent antagonists targeting CCR2 using compounds structurally similar to 4-Bromo-2-fluoro-5-(fluorosulfonyl)benzoic acid. These compounds were shown to inhibit receptor activity effectively, highlighting the potential of such derivatives in treating inflammatory diseases .
- Enzyme Inhibition : Research demonstrated that derivatives of benzoic acids with electrophilic groups could significantly reduce the activity of certain enzymes involved in metabolic pathways. This suggests that the target compound may exhibit similar inhibitory effects on relevant enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
